
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetonitrile derivatives is well-documented. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins to produce 3,5-disubstituted 2-isoxazolines is described, highlighting the versatility of acetonitrile derivatives in cycloaddition reactions . Another paper details the synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides, demonstrating the reactivity of acetonitrile in nucleophilic addition reactions . Additionally, the electrochemical generation of cyanomethyl anion from acetonitrile for the synthesis of 5-imino-4-thioxo-2-imidazolidinones showcases the utility of acetonitrile as an electrogenerated base .
Molecular Structure Analysis
While the molecular structure of the specific compound is not analyzed in the provided papers, the structure of similar compounds, such as 2-(6-methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile ligand complexes, is characterized using various techniques including FTIR and electronic spectral analysis . These methods could be applied to the compound of interest to deduce its molecular structure and coordination geometries.
Chemical Reactions Analysis
The papers describe various chemical reactions involving acetonitrile derivatives. For example, the ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles to produce (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates the potential for acetonitrile to participate in ring transformation reactions . The synthesis of metal complexes with acetonitrile ligands further suggests that the compound may also form complexes with transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile derivatives can be inferred from the synthesis and characterization of related compounds. For instance, the non-electrolytic nature of metal complexes with acetonitrile ligands in ethanol suggests that similar acetonitrile derivatives might also exhibit non-electrolytic behavior in certain solvents . The reactivity of acetonitrile derivatives with various functional groups, as seen in the synthesis of 3,5-disubstituted 2-isoxazolines, indicates that the compound of interest may also possess diverse reactivity profiles .
科学的研究の応用
Pharmacophore Design and Kinase Inhibition
Compounds with tri- and tetra-substituted imidazole scaffolds, similar to the query compound, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. This includes a comprehensive review of their design, synthesis, and activity studies, emphasizing the potential of these compounds in treating inflammatory diseases by inhibiting specific kinases involved in cytokine release pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antimicrobial Properties and Environmental Persistence
Another significant area of research is the environmental occurrence, toxicity, and degradation of antimicrobial agents such as triclosan, which shares structural similarities with imidazole derivatives. This review focuses on triclosan's environmental impact, mechanisms of degradation, and formation of potentially toxic by-products, providing insights into how structurally similar compounds might behave in environmental contexts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Enzymatic Treatment of Organic Pollutants
The use of oxidoreductive enzymes in the treatment of organic pollutants, facilitated by redox mediators, has been reviewed. This approach enhances the degradation efficiency of recalcitrant compounds, suggesting that imidazole derivatives could potentially play a role in environmental remediation technologies by acting as substrates or inhibitors of these enzymatic processes (Husain & Husain, 2007).
Antitumor Activity
Research on imidazole derivatives, including those structurally related to the query compound, has shown promising antitumor activities. Reviews of bis(2-chloroethyl)amino derivatives of imidazole and other related structures have highlighted their potential as new antitumor drugs, indicating that structural modifications can yield compounds with significant biological properties against various cancer types (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Reactivity and Chemical Transformations
The reactivity and chemical transformations of 1,2,4-triazole-3-thione derivatives, closely related to the query compound, have been summarized in a literature review. This includes insights into synthetic methodologies and the pharmacological implications of these derivatives, shedding light on new synthetic routes and potential medicinal applications (Kaplaushenko, 2019).
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-26-15-6-2-13(3-7-15)17-12-24-18(28-11-10-23)25(17)14-4-8-16(9-5-14)27-19(20,21)22/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEMWKCXCFXZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)

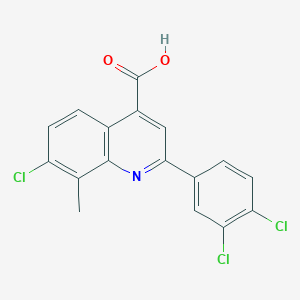
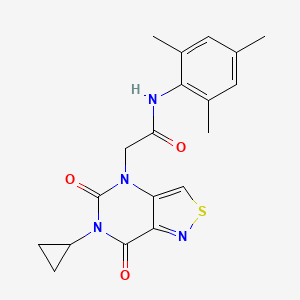

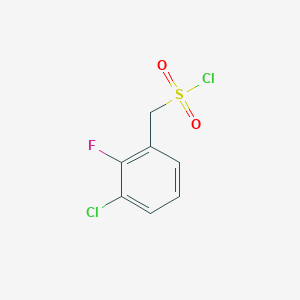

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)
![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)
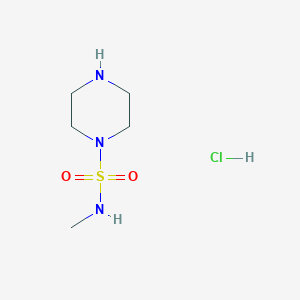
![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)
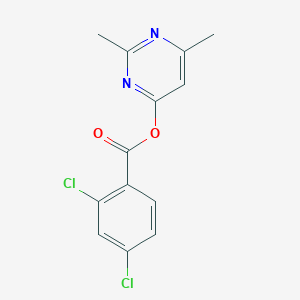
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)